Senkyunolide I

Descripción general

Descripción

Senkyunolide I es un compuesto ftalida natural que se encuentra principalmente en los rizomas de Ligusticum chuanxiong y Angelica sinensis, ambas plantas medicinales tradicionales chinas. Este compuesto ha llamado la atención por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades cardio-cerebrovasculares .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Senkyunolide I se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción de los rizomas de Ligusticum chuanxiong utilizando disolventes orgánicos como el etanol o el metanol. El extracto se somete luego a técnicas cromatográficas para aislar y purificar this compound .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound suele implicar la extracción a gran escala de fuentes vegetales. El proceso incluye la molienda del material vegetal, seguida de la extracción con disolventes, concentración y purificación mediante técnicas como la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de Reacciones

Senkyunolide I experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Se pueden producir diversas reacciones de sustitución, dando lugar a la formación de nuevos compuestos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: En las reacciones de sustitución se emplean reactivos como halógenos y agentes alquilantes.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Senkyunolide I tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de las ftalidas y sus propiedades químicas.

Biología: this compound se estudia por sus efectos sobre los procesos celulares y su potencial como agente neuroprotector.

Medicina: Ha demostrado ser prometedor en el tratamiento de la migraña, el estrés oxidativo y el accidente cerebrovascular isquémico.

Industria: This compound se utiliza en el desarrollo de nuevos productos farmacéuticos y nutracéuticos.

Mecanismo De Acción

Senkyunolide I ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citoquinas y mediadores proinflamatorios.

Antioxidante: this compound aumenta la actividad de las enzimas antioxidantes y reduce el estrés oxidativo.

Neuroprotector: Promueve la supervivencia y diferenciación de las células neuronales a través de vías que implican Akt y β-catenina.

Comparación Con Compuestos Similares

Compuestos Similares

Ligustilide: Otra ftalida que se encuentra en Ligusticum chuanxiong, conocida por sus propiedades analgésicas y antiinflamatorias.

Senkyunolide A: Un isómero estructural de Senkyunolide I con efectos farmacológicos similares.

Levistolide A: Encontrado en las mismas fuentes vegetales, conocido por sus actividades antiinflamatorias y antitrombóticas.

Unicidad

This compound es único debido a su estructura química relativamente estable, su buena permeabilidad a la barrera hematoencefálica y su amplio espectro de actividades farmacológicas. Su estabilidad al calor, los ácidos y el oxígeno lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos .

Actividad Biológica

Senkyunolide I (SI) is a natural phthalide compound primarily derived from plants in the Umbelliferae family, particularly Ligusticum chuanxiong. This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and neuroprotective effects. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Pharmacological Properties

This compound exhibits a range of pharmacological effects:

- Anti-inflammatory Effects : SI has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various models of inflammation . It modulates key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammatory responses .

- Neuroprotective Effects : Research indicates that SI protects against sepsis-associated encephalopathy by reducing neuronal apoptosis and suppressing microglial activation in the hippocampus. In murine models, SI improved survival rates and cognitive function following sepsis .

- Antioxidant Activity : SI demonstrates significant antioxidant properties, which contribute to its protective effects against oxidative stress-induced damage in neural cells .

- Cardiovascular Protection : The compound shows promise as a cardio-cerebral vascular drug candidate due to its ability to alleviate ischemia-reperfusion injury and improve blood-brain barrier permeability .

This compound's biological activities are mediated through various mechanisms:

- Inhibition of Cytokine Release : SI reduces the expression of inflammatory cytokines through the downregulation of signaling pathways involved in inflammation.

- Neuroprotection : By inhibiting microglial activation and reducing apoptosis in neurons, SI protects against neuroinflammation and cognitive decline associated with sepsis.

- Antioxidative Stress Response : SI enhances cellular defense mechanisms against oxidative stress by modulating antioxidant enzyme activities.

Study 1: Sepsis-Associated Encephalopathy

In a study involving a murine model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound (36 mg/kg) significantly improved survival rates from 54% to 83% over seven days. The treatment also reduced systemic inflammation markers and improved cognitive function as assessed by fear conditioning tests .

Study 2: Neuroprotection in Ischemic Injury

Another study demonstrated that this compound could alleviate ischemic brain injury by inhibiting apoptosis and reducing inflammation in neuronal cells subjected to oxygen-glucose deprivation. The results indicated a significant decrease in apoptotic cell rates compared to control groups .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Distribution Volume : Approximately 1.32 l/kg, indicating extensive distribution throughout the body .

- Plasma Binding : Moderately bound in plasma (54% unbound) which suggests good bioavailability .

- Metabolism : Primarily undergoes phase II metabolism via UGT2B15-mediated glucuronidation, leading to effective clearance from systemic circulation .

Summary Table of Biological Activities

Propiedades

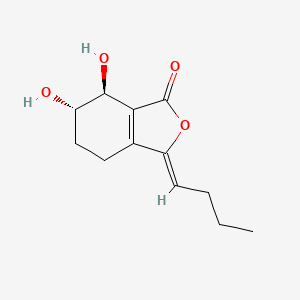

IUPAC Name |

(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-JXQVETIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317406 | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94596-28-8 | |

| Record name | Senkyunolide I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94596-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senkyunolide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENKYUNOLIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.